1,4-Bis(3-isocyanopropyl)piperazine 1,4-Bis(3-isocyanopropyl)piperazine
Brand Name: Vulcanchem
CAS No.: 51641-96-4
VCID: VC4063090
InChI: InChI=1S/C12H20N4/c1-13-5-3-7-15-9-11-16(12-10-15)8-4-6-14-2/h3-12H2
SMILES: [C-]#[N+]CCCN1CCN(CC1)CCC[N+]#[C-]
Molecular Formula: C12H20N4
Molecular Weight: 220.31 g/mol

1,4-Bis(3-isocyanopropyl)piperazine

CAS No.: 51641-96-4

Cat. No.: VC4063090

Molecular Formula: C12H20N4

Molecular Weight: 220.31 g/mol

* For research use only. Not for human or veterinary use.

1,4-Bis(3-isocyanopropyl)piperazine - 51641-96-4

Specification

CAS No. 51641-96-4
Molecular Formula C12H20N4
Molecular Weight 220.31 g/mol
IUPAC Name 1,4-bis(3-isocyanopropyl)piperazine
Standard InChI InChI=1S/C12H20N4/c1-13-5-3-7-15-9-11-16(12-10-15)8-4-6-14-2/h3-12H2
Standard InChI Key GTYUVOWMIHCPRM-UHFFFAOYSA-N
SMILES [C-]#[N+]CCCN1CCN(CC1)CCC[N+]#[C-]
Canonical SMILES [C-]#[N+]CCCN1CCN(CC1)CCC[N+]#[C-]

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

1,4-Bis(3-isocyanopropyl)piperazine consists of a piperazine core substituted at the 1- and 4-positions with 3-isocyanopropyl groups. The IUPAC name, 1,4-bis(3-isocyanopropyl)piperazine, reflects this arrangement . Its SMILES notation is [C-]#[N+]CCCN1CCN(CC1)CCC[N+]#[C-] , and the InChIKey GTYUVOWMIHCPRM-UHFFFAOYSA-N provides a unique identifier for database searches.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC12H20N4\text{C}_{12}\text{H}_{20}\text{N}_4
Molecular Weight220.31 g/mol
XLogP3-AA0.2
Hydrogen Bond Donor Count0
Rotatable Bond Count6

Synthesis and Physicochemical Properties

Computed and Experimental Properties

The compound’s low hydrogen bond acceptor count (4) and moderate lipophilicity (XLogP3-AA = 0.2) suggest solubility in polar organic solvents. Its rotatable bond count (6) confers flexibility, making it suitable for polymer cross-linking.

Industrial and Pharmaceutical Applications

Polyurethane Production

1,4-Bis(3-isocyanopropyl)piperazine is a critical intermediate in synthesizing polyurethanes, where it enhances flexibility and durability in foams and coatings . The isocyanate groups react with polyols to form urethane linkages, enabling tailored mechanical properties for automotive and construction materials .

Catalytic Scavenging in Organic Synthesis

In ruthenium-catalyzed ring-closing metathesis (RCM), this compound acts as a high-performance scavenger. Studies demonstrate that 0.7 equivalents of the compound reduce residual ruthenium levels from 334 ppm to <1 ppm , outperforming traditional scavengers like silica gel (Table 2).

Table 2: Ruthenium Removal Efficiency in RCM Reactions

ScavengerEquivalentsResidual Ru (ppm)Source
None (Control)334
Silica Gel40
1,4-Bis(3-isocyanopropyl)piperazine0.7<1

Drug Delivery Systems

The isocyanide groups enable covalent conjugation with biomolecules, improving drug solubility and targeting . While antimalarial studies focus on aminopropyl derivatives , the reactivity of this compound suggests potential in prodrug formulations.

Mechanistic Insights and Research Findings

Scavenging Mechanism

The compound’s three isocyanide groups facilitate multidentate coordination to ruthenium, forming stable complexes that are easily removed via filtration . Optimal performance occurs at sub-stoichiometric amounts (0.7 equivalents), likely due to macromolecular complex formation .

Material Science Innovations

In epoxy resins and composites, this compound improves thermal stability and mechanical strength . Its incorporation into adhesives enhances bond durability under extreme conditions, benefiting aerospace applications .

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